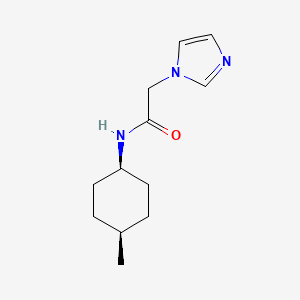
2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide, also known as imiquimod, is a synthetic molecule that has been extensively studied for its potential in treating various diseases. Imiquimod is a small molecule that belongs to the class of imidazoquinoline amides and has been shown to have potent immunomodulatory properties.
Mécanisme D'action
Imiquimod acts as an agonist of toll-like receptor 7 (TLR7) and toll-like receptor 8 (TLR8), which are expressed on immune cells such as dendritic cells, macrophages, and B cells. Upon binding to TLR7 or TLR8, 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide stimulates the production of cytokines, chemokines, and other immune mediators, leading to the activation of immune cells and the induction of an immune response. Imiquimod has also been shown to induce apoptosis in cancer cells and virus-infected cells, leading to their elimination.
Biochemical and Physiological Effects:
Imiquimod has been shown to have a wide range of biochemical and physiological effects, including the activation of immune cells, the induction of cytokine production, the suppression of tumor growth, and the elimination of virus-infected cells. Imiquimod has also been shown to have anti-inflammatory effects and can reduce the severity of autoimmune diseases such as psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide is its ability to activate the immune system and induce an immune response. This makes it a valuable tool for studying the immune system and its response to various stimuli. However, 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide has some limitations in lab experiments, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are many future directions for the study of 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide, including its potential use in combination with other immunomodulatory agents for the treatment of cancer and viral infections. Imiquimod may also have potential in the treatment of autoimmune diseases such as lupus and rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide and its potential applications in medicine.
Méthodes De Synthèse
Imiquimod was first synthesized in the 1980s by a team of researchers at 3M Pharmaceuticals. The synthesis of 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide involves the condensation of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil with 1,2-diaminocyclohexane, followed by acetylation with acetic anhydride to yield 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide. The synthetic route to 2-(1h-Imidazol-1-Yl)-N-(Trans-4-Methylcyclohexyl)acetamide is relatively straightforward and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
Imiquimod has been extensively studied for its potential in treating various diseases, including viral infections, cancer, and autoimmune diseases. Imiquimod has been shown to activate the immune system by stimulating the production of cytokines, chemokines, and other immune mediators. This immune activation can lead to the elimination of virus-infected cells, the destruction of cancer cells, and the suppression of autoimmune responses.
Propriétés
IUPAC Name |
2-imidazol-1-yl-N-(4-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-10-2-4-11(5-3-10)14-12(16)8-15-7-6-13-9-15/h6-7,9-11H,2-5,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHDTDLLHJFDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


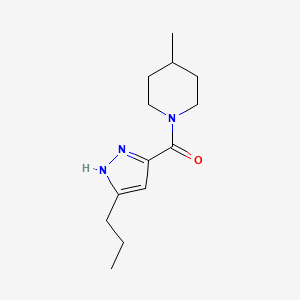
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[4-(2-thiophen-2-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7496522.png)
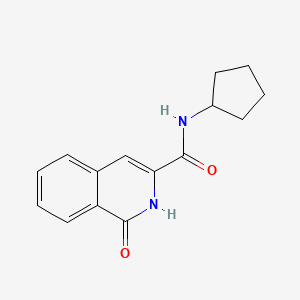
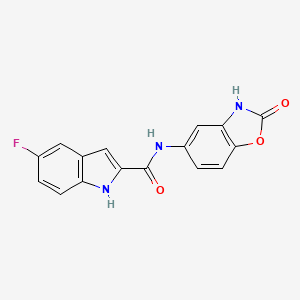
![2-[2-(2-Bromo-4-chlorophenoxy)ethylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496537.png)
![3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496542.png)
![3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496548.png)
![4-ethoxy-N-[2-[(2-imidazol-1-ylpyridin-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7496554.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7496573.png)
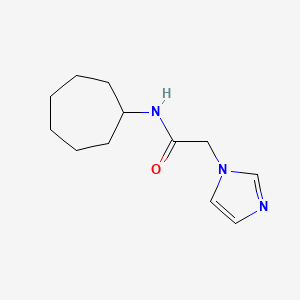
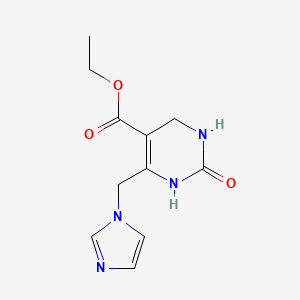
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7496597.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7496608.png)